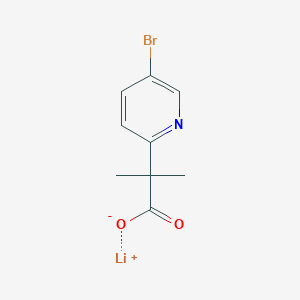

Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

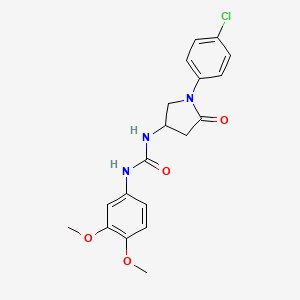

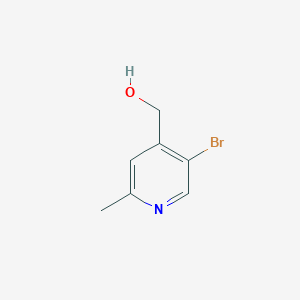

The compound "Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate" appears to be a lithium organic derivative involving a bromopyridine moiety and a methylpropanoate group. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar lithium-containing organic compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of lithium organic compounds often involves lithiation, a process where a hydrogen atom is replaced by a lithium atom. For example, the lithiation of 3,3'-dimethyl-2,2'-bipyridine and its derivatives using BunLi/tmeda yields mono- and dilithiated compounds, with deprotonation occurring selectively at the α-methyl carbon . Similarly, the lithiation of 2-amino-6-methylpyridine occurs smoothly in diethyl ether or hexane-tmeda, leading to various lithium complexes . These examples suggest that the synthesis of "this compound" would likely involve a directed lithiation at a specific position on the pyridine ring, potentially followed by a reaction with a methylpropanoate source.

Molecular Structure Analysis

The molecular structure of lithium organic compounds is often characterized by X-ray crystallography. For instance, the dilithium compound [{2-CH(SiMe3)C5H3N}2{Li(tmeda)}2] features each lithium atom chelated by the α-carbon atom and the nitrogen atom of the pyridine ring, with specific Li-C and Li-N distances . The structure of (2,2'-bipyridine)(bromo)(propan-2-ol)lithium(I) has been established, showing a four-coordinate LiBrN2O environment . These findings indicate that the molecular structure of "this compound" would likely involve coordination between lithium and the nitrogen atom of the pyridine ring, as well as possible interactions with the bromo and propanoate groups.

Chemical Reactions Analysis

Lithium organic compounds can undergo various chemical reactions. For instance, the reaction of α-bromopropanoyl chloride with lithium ethyl acetate generates multiple products, including acylation and cyclization by-products . This suggests that "this compound" could participate in similar reactions, potentially involving electrophilic substitution or nucleophilic addition, depending on the reaction conditions and the presence of other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium organic compounds are influenced by their molecular structure and the nature of their substituents. For example, the aggregation of lithium phenolates in weakly polar aprotic solvents is controlled by structural factors, with para and alkyl substituents affecting the equilibrium between dimer and tetramer forms . The synthesis of lithium 2-pyridyltriolborate and its cross-coupling reaction with aryl halides demonstrate the reactivity of lithium heteroaromatic compounds in forming biaryl structures . These insights suggest that "this compound" would have properties that are sensitive to its environment, such as solvent polarity, and could be reactive towards cross-coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Valiullina et al. (2019) examined the low-temperature reactions of α-bromopropanoyl chloride with lithium derivatives, revealing a range of by-products and acylation products, indicating the complexity and variability of reactions involving lithium-based compounds Valiullina, Khasanova, Galeeva, Selezneva, & Miftakhov, 2019.

- Štefko et al. (2011) developed a modular methodology for preparing diverse C-ribonucleosides using lithium compounds, showcasing the adaptability of lithium in the synthesis of complex organic molecules Štefko, Slavětínská, Klepetářová, & Hocek, 2011.

Development of Novel Compounds

- Yamamoto et al. (2012) investigated the synthesis of lithium 2-pyridyltriolborate, demonstrating its potential in cross-coupling reactions with aryl halides, which is essential in the development of new organic compounds Yamamoto, Sugai, Takizawa, & Miyaura, 2012.

- Doudouh et al. (2007) explored the use of TMSCH(2)Li and TMSCH(2)Li-LiDMAE in bromine-lithium exchange in bromopyridines, providing a basis for efficient reaction pathways in organic synthesis Doudouh, Woltermann, & Gros, 2007.

Molecular Structure and Binding Studies

- Richards et al. (1996) observed a stable water-soluble lithium porphyrin, contributing to our understanding of lithium's binding behavior and molecular interactions in aqueous solutions Richards, Hammons, Joe, & Miskelly, 1996.

- Jones et al. (1982) described the lithiation reactions of triazolopyridines, providing insights into lithium's role in the formation of specialized organic structures Jones & Sliskovic, 1982.

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The specific biochemical pathways affected by “Lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate” would depend on the proteins targeted by the PROTAC molecule it is part of. By leading to the degradation of specific proteins, it could impact a variety of cellular processes and signaling pathways .

Result of Action

The molecular and cellular effects of “this compound” would depend on the specific proteins it targets for degradation. By removing these proteins, it could alter cellular functions and potentially lead to therapeutic effects .

Propiedades

IUPAC Name |

lithium;2-(5-bromopyridin-2-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.Li/c1-9(2,8(12)13)7-4-3-6(10)5-11-7;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCWZDIEAUZRLJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C1=NC=C(C=C1)Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B3011856.png)

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)